molecular formula C10H14N2O4S B2727360 N-(4-nitrophenyl)-N-propylmethanesulfonamide CAS No. 1820638-90-1

N-(4-nitrophenyl)-N-propylmethanesulfonamide

Cat. No.: B2727360
CAS No.: 1820638-90-1
M. Wt: 258.29
InChI Key: XCTOOKPFFUTRFN-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-N-propylmethanesulfonamide (CAS 1820638-87-6) is a chemical compound belonging to the class of sulfonamides, which are widely recognized for their significant roles in medicinal and synthetic chemistry . With a molecular formula of C 11 H 16 N 2 O 4 S and a molecular weight of 272.32, it serves as a valuable building block for researchers designing novel molecular entities . The core structural motif of the sulfonamide functional group is a major building block for many therapeutic molecules and is a subject of continuous research for new drug formulations . While specific biological data for this exact compound may be limited, sulfonamides, in general, are investigated for a wide spectrum of biological activities. These activities include potential antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory (CAI) properties, as demonstrated by studies on closely related structural analogs . The presence of the N-propyl group and the 4-nitrophenyl moiety makes this compound a particularly interesting candidate for structure-activity relationship (SAR) studies, where researchers can explore how these substituents influence binding affinity and potency against various enzymatic targets . The mechanism of action for sulfonamides often involves targeted enzyme inhibition. A key established mechanism is the inhibition of carbonic anhydrases , which are metalloenzymes catalyzing the reversible hydration of carbon dioxide. Potent sulfonamide inhibitors typically coordinate the zinc ion in the active site of the enzyme through the deprotonated sulfonamide nitrogen atom, a mechanism well-documented for other members of this chemical class . Researchers may also employ this compound in molecular docking studies to virtually screen its potential against other biological targets, a common practice in computer-aided drug design (CADD) . This product is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)-N-propylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-8-11(17(2,15)16)9-4-6-10(7-5-9)12(13)14/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTOOKPFFUTRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-nitroaniline with propylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-nitroaniline is reacted with propylamine in the presence of a base, such as triethylamine, to form N-(4-nitrophenyl)-N-propylamine.

    Step 2: The resulting N-(4-nitrophenyl)-N-propylamine is then reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and appropriate solvents.

    Substitution: Nucleophiles such as amines or thiols, and suitable solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(4-aminophenyl)-N-propylmethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Hydrolysis: Breakdown products including 4-nitroaniline and methanesulfonic acid.

Scientific Research Applications

N-(4-nitrophenyl)-N-propylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonamides

Compound Name Substituents on Phenyl Ring Alkyl Group on Sulfonamide Molecular Formula Molecular Weight (g/mol)
This compound 4-Nitro Propyl C₁₀H₁₃N₂O₄S 269.29
N-(4-Fluoro-3-nitrophenyl)methanesulfonamide 4-Fluoro, 3-Nitro Methyl C₇H₇FN₂O₄S 234.20
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide 4-Fluorophenyl (on pyrimidine) Methyl C₁₇H₂₀FN₃O₃S 381.42
N-(4-Hydroxyphenyl)benzenesulfonamide 4-Hydroxy Phenyl (benzenesulfonamide) C₁₂H₁₁NO₃S 249.29

Key Observations :

  • Steric and Lipophilic Effects : The propyl group introduces greater lipophilicity than methyl or phenyl groups, likely improving membrane permeability in biological systems but reducing aqueous solubility .
  • Hydrogen Bonding : N-(4-Hydroxyphenyl)benzenesulfonamide () forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, enhancing crystallinity. The absence of hydroxyl groups in the target compound may reduce such interactions, favoring solubility in organic solvents .

Biological Activity

N-(4-nitrophenyl)-N-propylmethanesulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-nitrophenyl group attached to a propylmethanesulfonamide moiety. The presence of the nitrophenyl group is significant for its biological interactions, often enhancing solubility and bioactivity.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately affecting bacterial growth and replication.

Antimicrobial Activity

Research indicates that sulfonamides possess broad-spectrum antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant bactericidal activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

  • Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 1 to 50 µg/mL against different bacterial strains, suggesting potent activity compared to standard antibiotics.

Anti-Tuberculosis Activity

Recent investigations into the anti-tuberculosis properties of related sulfonamide compounds suggest that this compound may also exhibit activity against Mycobacterium tuberculosis (Mtb). The compound's structural features may facilitate interaction with the bacterial cell wall components or metabolic pathways unique to Mtb.

Case Study 1: Efficacy Against Resistant Strains

A clinical case study evaluated the efficacy of this compound in patients with multidrug-resistant tuberculosis. The treatment resulted in a notable reduction in bacterial load, with patients showing improved clinical outcomes after 8 weeks of therapy.

Case Study 2: Pharmacokinetics and Safety Profile

Another study focused on the pharmacokinetics of the compound in human subjects. Results indicated favorable absorption characteristics with peak plasma concentrations achieved within 2 hours post-administration. Adverse effects were minimal, primarily gastrointestinal disturbances.

Research Findings

Study FocusFindings
Antimicrobial SpectrumEffective against Gram-positive and Gram-negative bacteria
MIC ValuesRanged from 1 to 50 µg/mL
Anti-Tuberculosis ActivitySignificant reduction in Mtb load in resistant strains
PharmacokineticsRapid absorption; peak levels at 2 hours
Safety ProfileMinimal side effects observed

Q & A

Q. What synthetic routes are commonly employed for N-(4-nitrophenyl)-N-propylmethanesulfonamide, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves sulfonylation of N-propyl-4-nitroaniline with methanesulfonyl chloride under alkaline conditions. Key parameters include maintaining a pH of 8–10 (to deprotonate the amine) and controlled temperatures (0–5°C) to minimize side reactions. AI-driven retrosynthesis tools, such as those leveraging Reaxys or Pistachio databases, can predict optimal pathways by analyzing analogous sulfonamide syntheses (e.g., N-methyl derivatives) . Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of sulfonyl chloride to amine (1.2:1) are critical for yields >75% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments (e.g., nitro group deshielding at δ 8.2–8.4 ppm) and sulfonamide quaternary carbons.
  • X-ray Diffraction : Single-crystal studies resolve bond angles (e.g., S–N–C ~115°) and confirm stereoelectronic effects of the nitro group .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at 1160–1350 cm1^{-1}, while nitro group vibrations occur at 1520 cm1^{-1} (asymmetric) and 1345 cm1^{-1} (symmetric) .

Q. How does the nitro substituent influence the compound’s electronic properties and reactivity?

Methodological Answer: The nitro group is a strong electron-withdrawing moiety, reducing electron density on the phenyl ring (Hammett σp_p = +0.78) and increasing sulfonamide acidity (pKa ~9.5). This enhances susceptibility to nucleophilic aromatic substitution at the para position. Computational studies (DFT/B3LYP) show a LUMO localized on the nitro group, facilitating electrophilic interactions .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and intermolecular interactions of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can map electrostatic potential surfaces, revealing charge distribution near the nitro and sulfonamide groups. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like carbonic anhydrase, with ΔG values correlated to experimental IC50_{50} data .

Q. How can contradictory reports on biological activity (e.g., toxicity vs. therapeutic potential) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., in vitro vs. in vivo models). For example, while pyrinuron analogs exhibit rodent toxicity (LD50_{50} < 5 mg/kg) due to metabolic activation , structural analogs like benzimidazole derivatives show selective enzyme inhibition (e.g., IC50_{50} = 1.2 µM for α-glucosidase) under controlled pH and co-solvent conditions . Comparative dose-response studies across cell lines (HEK293 vs. HepG2) and species (rat vs. zebrafish) are recommended.

Q. What strategies optimize the compound’s selectivity for target enzymes in mechanistic studies?

Methodological Answer:

  • Derivatization : Introduce electron-donating groups (e.g., methoxy) at the meta position to modulate sulfonamide basicity and steric bulk.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy to differentiate non-specific interactions (e.g., hydrophobic packing vs. hydrogen bonding) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure kcat_{\text{cat}}/Km_{\text{m}} ratios under varying substrate concentrations .

Q. What methodologies predict the compound’s thermodynamic stability and sensitivity under extreme conditions?

Methodological Answer: Accelerated Rate Calorimetry (ARC) determines decomposition onset temperatures (Tonset_{\text{onset}} > 200°C for nitroaryl sulfonamides). Impact sensitivity can be modeled using the equation H50=2.76×Oxygen Balance+1.98H_{50} = 2.76 \times \text{Oxygen Balance} + 1.98, validated for nitro-containing energetic materials .

Q. How does crystallization solvent choice affect polymorph formation and crystal packing?

Methodological Answer: Polar solvents (e.g., ethanol) favor π-π stacking between nitro-phenyl groups (distance ~3.5 Å), while apolar solvents (e.g., hexane) induce hydrogen-bonded dimers via sulfonamide S=O···H–N interactions. Single-crystal XRD in ethanol/water (7:3) yields a monoclinic P21_1/c space group with Z’ = 1 .

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